1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
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Description
1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18N6O4S and its molecular weight is 366.4. The purity is usually 95%.
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Biological Activity
The compound 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a novel derivative that incorporates multiple bioactive moieties known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, along with its pharmacological properties.
Chemical Structure and Properties
The compound features several key structural components:
- Imidazole ring : Known for its role in various biological processes.
- Oxadiazole and oxazole rings : Associated with significant pharmacological activities, including antimicrobial and anticancer effects.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₃S |
Molecular Weight | 342.39 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
LogP | 1.60 |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and oxazole moieties exhibit considerable antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against a range of bacteria and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of various microbial strains effectively.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies involving analogs of oxadiazole have reported significant cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against liver carcinoma (HUH7) cells, indicating promising anticancer activity.
Case Study: Anticancer Activity
A recent study evaluated the efficacy of a related compound on HUH7 cells:
- IC50 Value : 10.1 µM, which is significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU).
- Mechanism of Action : The compound appears to target thymidylate synthase (TS), an enzyme critical for DNA synthesis, thereby inhibiting cancer cell proliferation.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:
- Absorption : The presence of sulfonamide increases solubility and absorption.
- Metabolism : Preliminary studies suggest metabolic stability; however, further research is needed to elucidate metabolic pathways.
- Toxicity : In silico predictions indicate low toxicity profiles compared to existing drugs in similar classes.
Properties
IUPAC Name |
1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-8(2)14-17-12(7-20(14)4)25(21,22)15-6-11-16-13(19-24-11)10-5-9(3)23-18-10/h5,7-8,15H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRYAQYJPQVUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(C(=N3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.